2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyran ring, a trifluoromethyl group, and an isonicotinamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized from ethyl tetrahydropyran-4-carboxylate through a series of reactions involving reduction and cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Coupling with Isonicotinamide: The final step involves coupling the tetrahydropyran and trifluoromethyl intermediates with isonicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tetrahydro-2H-pyran-4-yl)methoxy]benzenamine
- Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate
- Tetrahydro-2H-pyran-2-yl methacrylate
Uniqueness
2-[(oxan-4-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)15-2-1-3-16(11-15)24-18(25)14-4-7-23-17(10-14)27-12-13-5-8-26-9-6-13/h1-4,7,10-11,13H,5-6,8-9,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXUKCBBCFWLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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